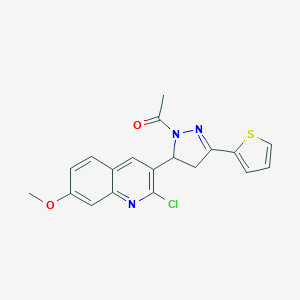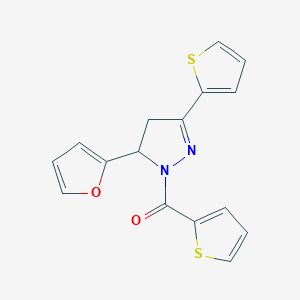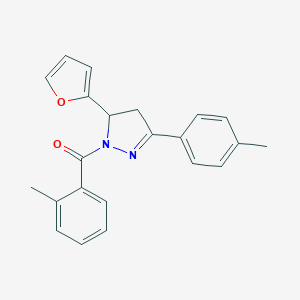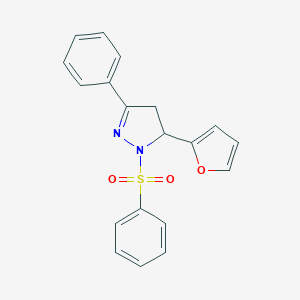
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as PMA, is a chemical compound that belongs to the family of benzoxazoles. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
作用機序
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a benzoxazole derivative that has a unique mechanism of action. It is known to bind to DNA and RNA, causing changes in their structure and function. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase.
実験室実験の利点と制限
One of the advantages of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in lab experiments is its unique mechanism of action. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology. However, one of the limitations of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its toxicity. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to be toxic to cells at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. One of the future directions is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in the treatment of cancer. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in vivo. Another future direction is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a photosensitizer in photodynamic therapy. Finally, further research is needed to determine the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a fluorescent probe in the study of protein and nucleic acid interactions.
Conclusion:
In conclusion, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a tool for studying the mechanism of action of various enzymes and proteins. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a unique mechanism of action and has been shown to have various biochemical and physiological effects. However, its toxicity limits its use in certain experiments. There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, including its potential use in the treatment of cancer and as a fluorescent probe.
合成法
The synthesis of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves the reaction between 5-methyl-2-aminobenzoxazole and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid, and the product is purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
科学的研究の応用
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used in scientific research for various purposes. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used to study the mechanism of action of various enzymes and proteins.
特性
IUPAC Name |
pentyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFYZRJPSZWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-tert-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B488496.png)

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
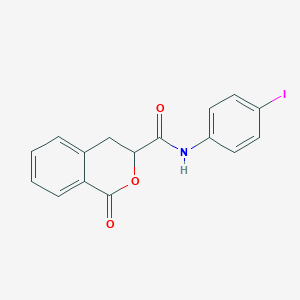
![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)
![3-[1-acetyl-3-(2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methylquinoline](/img/structure/B488518.png)
